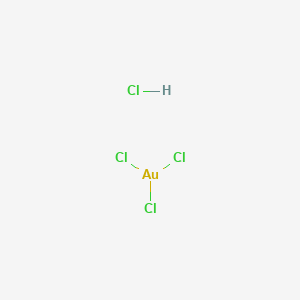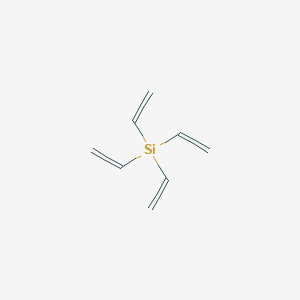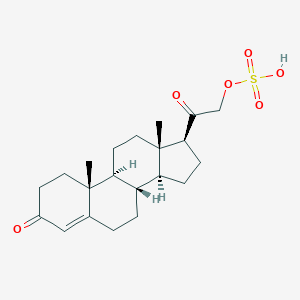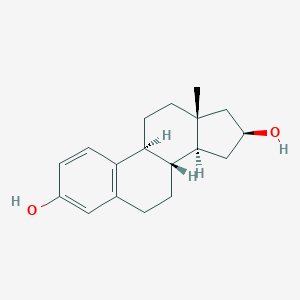
Trichlorogold;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trichlorogold;hydrochloride, also known as Gold (III) chloride, is a reddish-brown crystalline diamagnetic solid . It is used in various fields such as catalysis, electroplating of gold, nanomaterial synthesis, and as reference material in spectroscopic techniques .
Synthesis Analysis
The synthesis of Trichlorogold;hydrochloride involves biological methods, encompassing plant extracts and microorganisms such as bacteria, yeasts, and fungi . These innovative approaches offer a sustainable, cost-effective, and environmentally friendly alternative to conventional chemical synthesis methods . In one study, bovine serum albumin (BSA) was used as both a ligand and reductant in the chemical reduction procedure to synthesize gold/silver bimetallic nanoclusters (Au/Ag NCs) .
Molecular Structure Analysis
The molecular formula of Trichlorogold;hydrochloride is AuCl4H .
Chemical Reactions Analysis
In a study on the dissolution of silver and gold, variables such as leaching time, type of reductive reagent, oxidation-reduction potential (ORP), pH, leaching reagent concentrations (hydrochloric acid (HCl) and sodium hypochlorite (NaClO)), and particle size were considered .
Scientific Research Applications
Precursor for Heterogeneous Catalysts
Trichlorogold hydrochloride is used as a precursor for heterogeneous catalysts . Heterogeneous catalysts are catalysts that are in a different phase than the reactants in a chemical reaction. They are typically solid catalysts that catalyze reactions in liquid or gas reactants.
Production of Other Gold Compounds
Trichlorogold hydrochloride serves as a starting material for the production of other gold compounds . Gold compounds have various applications in different fields such as medicine, electronics, and catalysis.
Electroplating
Trichlorogold hydrochloride is used in electroplating . Electroplating is a process that uses an electric current to reduce dissolved metal cations so that they form a thin coherent metal coating on an electrode.
Conductivity
Chloride compounds like Trichlorogold hydrochloride can conduct electricity when fused or dissolved in water . This property makes it useful in various applications where conductivity is required.
Electrolysis
Chloride materials like Trichlorogold hydrochloride can be decomposed by electrolysis to chlorine gas and the metal . This property is useful in various industrial processes where chlorine gas or gold metal is required.
High Purity Compositions
Trichlorogold hydrochloride can be used to improve both optical quality and usefulness as scientific standards . High purity compositions of this compound are used in various scientific and industrial applications.
Safety and Hazards
Mechanism of Action
Target of Action
Trichlorogold hydrochloride, also known as Gold (III) chloride, is a compound that has been used in various fields such as catalysis, electroplating of gold, and nanomaterial synthesis
Mode of Action
Gold compounds are known to form complexes easily due to their lewis acid nature This property allows them to interact with biological targets, potentially altering their function
Pharmacokinetics
Gold compounds are generally known to be metabolized in the liver and kidneys . The bioavailability of Trichlorogold hydrochloride would depend on various factors, including its formulation, route of administration, and the individual’s physiological condition.
Action Environment
The action, efficacy, and stability of Trichlorogold hydrochloride can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds or ions, and the temperature
properties
IUPAC Name |
trichlorogold;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Au.4ClH/h;4*1H/q+3;;;;/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDLSFRRYNGEBEJ-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
Cl.Cl[Au](Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AuCl4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trichlorogold;hydrochloride | |
CAS RN |
16903-35-8 |
Source


|
| Record name | Chloroauric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16903-35-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














